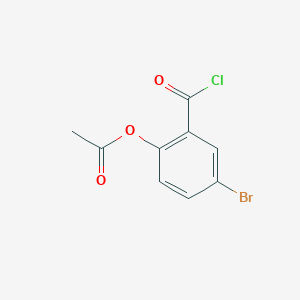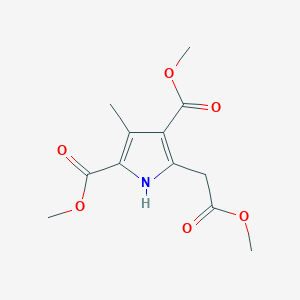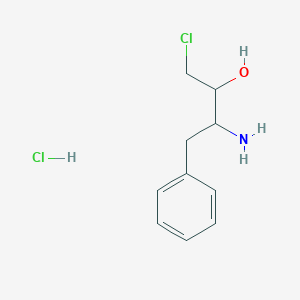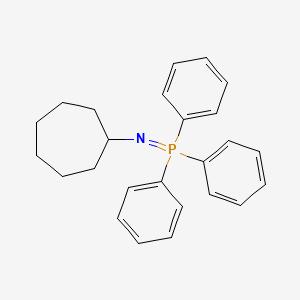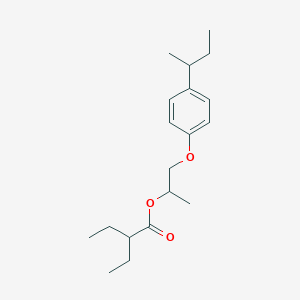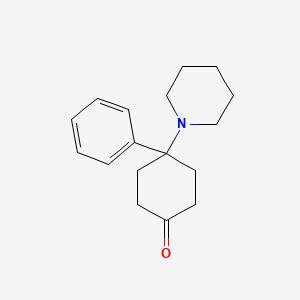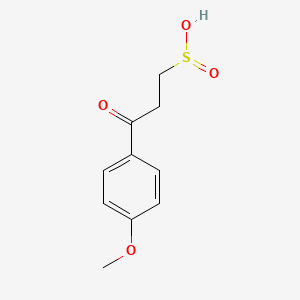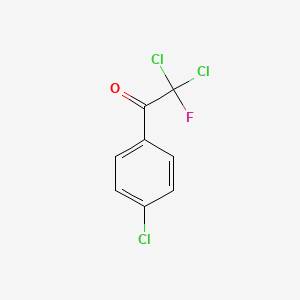
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine typically involves the alkylation of quinoxalin-2(1H)-one derivatives. One common method is the visible-light-promoted direct C3 alkylation of quinoxalin-2(1H)-ones using unactivated alkyl iodides as alkylation reagents . This reaction occurs under metal- and external photocatalyst-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and sustainable methods. Heterogeneous catalytic reactions, such as those involving graphitic phase carbon nitride or metal-organic frameworks, can be employed to achieve high yields and purity .
化学反应分析
Types of Reactions
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, each with distinct biological and chemical properties .
科学研究应用
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its antimicrobial and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It finds use in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The valine component enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
Quinoxaline: A basic nitrogen-containing heterocyclic compound with diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological properties.
Cinnoline: A structural isomer of quinoxaline with distinct chemical and biological characteristics.
Uniqueness
The combination of quinoxaline and valine provides a versatile scaffold for the development of new therapeutic agents and materials .
属性
CAS 编号 |
21704-84-7 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
3-methyl-2-[methyl(quinoxaline-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)13(15(20)21)18(3)14(19)12-8-16-10-6-4-5-7-11(10)17-12/h4-9,13H,1-3H3,(H,20,21) |
InChI 键 |
IDFSTOUGEUIEBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)
